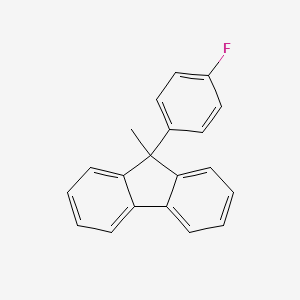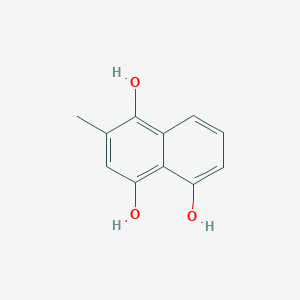![molecular formula C14H17NO2 B14609693 N-[3-(Furan-2-yl)propyl]-4-methoxyaniline CAS No. 57696-77-2](/img/structure/B14609693.png)
N-[3-(Furan-2-yl)propyl]-4-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Furan-2-yl)propyl]-4-methoxyaniline is an organic compound that features a furan ring attached to a propyl chain, which is further connected to a methoxyaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Furan-2-yl)propyl]-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with 3-(furan-2-yl)propyl halide under basic conditions. A common method includes:
Starting Materials: 4-methoxyaniline and 3-(furan-2-yl)propyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The 4-methoxyaniline is dissolved in DMF, followed by the addition of potassium carbonate. The 3-(furan-2-yl)propyl bromide is then added dropwise, and the mixture is heated to 80-100°C for several hours. After completion, the reaction mixture is cooled, and the product is extracted using an organic solvent such as ethyl acetate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Furan-2-yl)propyl]-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the furan ring or the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated furan or aniline derivatives.
Scientific Research Applications
N-[3-(Furan-2-yl)propyl]-4-methoxyaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(Furan-2-yl)propyl]-4-methoxyaniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: Similar in structure but with an ester group instead of an aniline moiety.
2-acetyl-5-methylfuran: Contains a furan ring with different substituents.
3-Aryl-3-(furan-2-yl)propanoate: Another furan derivative with different functional groups.
Uniqueness
N-[3-(Furan-2-yl)propyl]-4-methoxyaniline is unique due to the presence of both a furan ring and a methoxyaniline group, which imparts distinct chemical and biological properties
Properties
CAS No. |
57696-77-2 |
|---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
N-[3-(furan-2-yl)propyl]-4-methoxyaniline |
InChI |
InChI=1S/C14H17NO2/c1-16-13-8-6-12(7-9-13)15-10-2-4-14-5-3-11-17-14/h3,5-9,11,15H,2,4,10H2,1H3 |
InChI Key |
BSBGVJYKVKOIGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NCCCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol](/img/structure/B14609646.png)


![3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclohexan-1-one](/img/structure/B14609663.png)
![2-[2-(4-Nitrophenyl)ethenyl]-4H-furo[3,2-B]indole](/img/structure/B14609665.png)


![N-(Naphthalen-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B14609689.png)
![2-Chloro-1-[4-(dodecyloxy)phenyl]ethan-1-one](/img/structure/B14609699.png)
